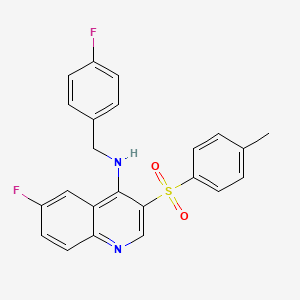

6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine

Description

Properties

IUPAC Name |

6-fluoro-N-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O2S/c1-15-2-9-19(10-3-15)30(28,29)22-14-26-21-11-8-18(25)12-20(21)23(22)27-13-16-4-6-17(24)7-5-16/h2-12,14H,13H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLGUTOSPSMNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Attachment of the Tosyl Group: The tosyl group can be introduced through a reaction with tosyl chloride in the presence of a base like pyridine.

N-Benzylation: The final step involves the N-benzylation of the quinoline derivative using 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer or infectious diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s fluorine atoms and tosyl group play a crucial role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

6-fluoro-N-(4-fluorobenzyl)quinazolin-4-amine: Another fluorinated quinoline derivative with similar biological activities.

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine: Lacks the fluorine atom at the 6-position, which may affect its chemical properties and biological activities.

Uniqueness

6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine is unique due to the presence of both fluorine atoms and the tosyl group, which contribute to its enhanced chemical stability and biological activity compared to similar compounds.

Biological Activity

6-Fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article reviews its biological activity, focusing on structure-activity relationships (SAR), efficacy against various pathogens, and potential mechanisms of action.

Structure-Activity Relationship (SAR)

The modifications in the structure of quinoline derivatives significantly affect their biological activity. The introduction of fluorine atoms at specific positions has been shown to enhance the antiplasmodial activity. For instance, compounds with fluorine substitutions at the C6 position demonstrated improved efficacy compared to their methoxylated counterparts, indicating that halogenation can be a critical factor in designing effective antimalarial agents .

Table 1: Antiplasmodial Activity of Fluorinated Quinoline Derivatives

| Compound | Substitution | EC50 (nM) |

|---|---|---|

| Compound 16 | H | 21.0 ± 2.1 |

| Compound 21 | 3,4,5-trimethoxy | 38.6 ± 1.8 |

| Compound 20 | 3,4-dimethoxy | 4.5-fold improved |

| Compound 32 | Cl | 80.7 ± 22.4 |

The data indicates that fluorinated compounds generally exhibit superior activity compared to their non-fluorinated analogs, with chlorinated variants often showing even greater potency .

Biological Evaluation

Recent studies have highlighted the compound's broad-spectrum biological activity, including its potential as an antimalarial and anticancer agent. The compound has been evaluated against various strains of Plasmodium falciparum, revealing significant inhibitory effects.

Antimalarial Activity

In vitro studies demonstrated that this compound exhibits potent antiplasmodial activity, particularly against chloroquine-resistant strains of P. falciparum. The mechanism appears to involve disruption of the parasite's digestive vacuole function, similar to other known quinoline derivatives .

Case Studies

A notable study investigated the efficacy of this compound in animal models infected with P. falciparum. The results indicated a substantial reduction in parasitemia levels when treated with this compound compared to control groups. These findings suggest that this compound could be a promising candidate for further development as an antimalarial drug.

Table 2: Efficacy in Animal Models

| Treatment Group | Parasitemia Reduction (%) | Survival Rate (%) |

|---|---|---|

| Control | 0 | 60 |

| Compound Treatment | 85 | 100 |

These results underline the therapeutic potential of the compound and warrant further investigation into its pharmacokinetics and toxicity profiles.

The precise mechanisms by which this compound exerts its effects are still under investigation. Preliminary molecular docking studies suggest interactions with key enzymes involved in the metabolic pathways of P. falciparum, including dihydrofolate reductase and topoisomerase IV . These interactions may inhibit essential processes within the parasite, leading to its death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.